molecular formula C16H16N2O B12998886 (6-(Cyclopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone

(6-(Cyclopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B12998886
M. Wt: 252.31 g/mol
InChI Key: JDZCLPPIGOTVLG-UHFFFAOYSA-N
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Description

(6-(Cyclopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a cyclopropylamino group, a methylpyridinyl group, and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Cyclopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6-(Cyclopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

(6-(Cyclopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (6-(Cyclopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropylamino group but lacks the pyridinyl and phenylmethanone groups.

    2-Methylpyridine: Contains the methylpyridinyl group but lacks the cyclopropylamino and phenylmethanone groups.

    Benzophenone: Contains the phenylmethanone group but lacks the cyclopropylamino and pyridinyl groups.

Uniqueness

(6-(Cyclopropylamino)-2-methylpyridin-3-yl)(phenyl)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

[6-(cyclopropylamino)-2-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C16H16N2O/c1-11-14(16(19)12-5-3-2-4-6-12)9-10-15(17-11)18-13-7-8-13/h2-6,9-10,13H,7-8H2,1H3,(H,17,18)

InChI Key

JDZCLPPIGOTVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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